molecular formula C70H89N15O13 B12766620 Tyrocidine C CAS No. 3252-29-7

Tyrocidine C

Cat. No.: B12766620
CAS No.: 3252-29-7
M. Wt: 1348.5 g/mol
InChI Key: NJMWWUADORPGGY-AJOXBXEMSA-N
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Description

Tyrocidine C is a cyclic decapeptide antibiotic and a key component of the tyrothricin complex naturally produced by Brevibacillus brevis (also known as Brevibacillus parabrevis ) . It belongs to a group of non-ribosomally synthesized peptides and serves as a model for cyclic β-sheet amphipathic structures, making it a valuable compound in antimicrobial research . Main Applications & Research Value: This peptide is primarily used in biochemical research to investigate the multifaceted mechanisms of action of antimicrobial peptides . Its unique properties make it a promising scaffold for developing novel anti-infective agents with a low likelihood of resistance, and it is also a subject of interest in chemoenzymatic synthesis studies . Mechanism of Action: this compound exerts its antibacterial effect through a multifaceted mechanism that directly targets and disrupts the bacterial cell membrane . It forms defined ion-conducting pores, leading to rapid depolarization of the membrane potential . Furthermore, it induces lipid phase separation and significantly reduces membrane fluidity, which results in the delocalization of a broad range of peripheral and integral membrane proteins . Unlike some similar peptides, this compound has also been demonstrated to cause DNA damage and interfere with DNA-binding proteins, suggesting an additional, intracellular target that contributes to its potent bactericidal activity . Its structure features specific amino acid substitutions (L-Trp at position 3 and D-Trp at position 4) that distinguish it from other tyrocidines like Tyrocidine A . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

3252-29-7

Molecular Formula

C70H89N15O13

Molecular Weight

1348.5 g/mol

IUPAC Name

3-[(3R,6S,9S,12S,15S,18S,21S,24R,27S,30S)-21-(2-amino-2-oxoethyl)-9-(3-aminopropyl)-3-benzyl-15-[(4-hydroxyphenyl)methyl]-24,27-bis(1H-indol-3-ylmethyl)-6-(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-12-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-18-yl]propanamide

InChI

InChI=1S/C70H89N15O13/c1-38(2)30-51-63(91)83-56(32-40-14-6-5-7-15-40)70(98)85-29-13-21-57(85)68(96)82-54(34-43-37-75-48-19-11-9-17-46(43)48)65(93)80-53(33-42-36-74-47-18-10-8-16-45(42)47)64(92)81-55(35-59(73)88)66(94)76-50(26-27-58(72)87)62(90)79-52(31-41-22-24-44(86)25-23-41)67(95)84-60(39(3)4)69(97)77-49(20-12-28-71)61(89)78-51/h5-11,14-19,22-25,36-39,49-57,60,74-75,86H,12-13,20-21,26-35,71H2,1-4H3,(H2,72,87)(H2,73,88)(H,76,94)(H,77,97)(H,78,89)(H,79,90)(H,80,93)(H,81,92)(H,82,96)(H,83,91)(H,84,95)/t49-,50-,51-,52-,53+,54-,55-,56+,57-,60-/m0/s1

InChI Key

NJMWWUADORPGGY-AJOXBXEMSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CNC5=CC=CC=C54)CC6=CNC7=CC=CC=C76)CC8=CC=CC=C8

Origin of Product

United States

Molecular Biosynthesis and Enzymatic Assembly of Tyrocidine C

Nonribosomal Peptide Synthetase (NRPS) Machinery

The core of Tyrocidine C synthesis lies in the NRPS machinery, a series of large, modular enzymes that act as an assembly line for peptide construction. researchgate.netnih.gov Unlike ribosomal protein synthesis, the sequence of amino acids in tyrocidine is not determined by an mRNA template but by the specific arrangement of modules within the synthetase enzymes. wikipedia.orgencyclopedia.pub

The tyrocidine synthetase system is composed of three multifunctional proteins: TycA, TycB, and TycC, which are encoded by the tycA, tycB, and tycC genes, respectively, located on the tyrocidine operon. wikipedia.orgnih.gov These three enzymes work in concert to assemble the decapeptide. The size of each synthetase corresponds to the number of amino acids it activates and incorporates:

TycA: The smallest of the three, TycA, consists of a single module responsible for activating the first amino acid in the sequence. wikipedia.orgresearchgate.net

TycB: The intermediate-sized enzyme, TycB, contains three modules and is responsible for incorporating the next three amino acids. wikipedia.orgresearchgate.net

TycC: The largest synthetase, TycC, is comprised of six modules and incorporates the final six amino acids of the chain. wikipedia.orgresearchgate.net

This modular organization ensures the sequential and specific addition of each amino acid to the growing peptide chain. researchgate.net

Table 1: Organization of Tyrocidine Synthetases

Synthetase Number of Modules Amino Acids Incorporated
TycA 1 1
TycB 3 3
TycC 6 6

Each module within the tyrocidine synthetases is further divided into specific domains that perform distinct catalytic functions. The core domains found in each module are:

Adenylation (A) Domain: This domain is responsible for selecting and activating a specific amino acid. wikipedia.orgresearchgate.net It utilizes ATP to convert the amino acid into an aminoacyl adenylate, priming it for the subsequent steps. wikipedia.org

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then transferred to the T domain, also known as the PCP domain. wikipedia.org This domain contains a 4'-phosphopantetheine (B1211885) prosthetic group that covalently binds the growing peptide chain via a thioester linkage. wikipedia.org

Condensation (C) Domain: The C domain catalyzes the formation of the peptide bond. wikipedia.orgresearchgate.net It facilitates the transfer of the growing peptide chain from the T domain of the preceding module to the amino group of the amino acid attached to the T domain of the current module. wikipedia.org

Table 2: Core Domains of Tyrocidine Synthetase Modules and Their Functions

Domain Function
Adenylation (A) Selects and activates a specific amino acid using ATP.
Thiolation (T) / Peptidyl Carrier Protein (PCP) Covalently binds the activated amino acid and the growing peptide chain.
Condensation (C) Catalyzes the formation of the peptide bond between amino acids.

Amino Acid Activation and Chain Elongation Mechanisms

The process of building the this compound peptide chain begins with the A domain of the first module of TycA selecting and activating the initial amino acid. wikipedia.orgresearchgate.net This activation involves the hydrolysis of ATP to form an aminoacyl-AMP intermediate and pyrophosphate. wikipedia.org The activated amino acid is then transferred to the PCP domain of the same module.

Chain elongation proceeds in a sequential manner. wikipedia.org The C domain of the second module catalyzes the formation of a peptide bond between the first amino acid (attached to the PCP of the first module) and the second amino acid (attached to the PCP of the second module). wikipedia.orgnih.gov This process continues down the assembly line of TycB and TycC, with each C domain facilitating the addition of the next amino acid in the sequence. wikipedia.org The growing peptide chain is passed from one PCP domain to the next until the full decapeptide is assembled. wikipedia.orgnih.gov

Stereochemical Modifications during Biosynthesis

A key feature of tyrocidine biosynthesis is the incorporation of D-amino acids, which are not typically found in ribosomally synthesized proteins. This is achieved through the action of specialized domains within the NRPS machinery.

The conversion of L-amino acids to their D-isomers is carried out by an Epimerization (E) domain. wikipedia.org In tyrocidine synthesis, E-domains are present in the modules responsible for incorporating D-amino acids. wikipedia.orgnih.gov The E-domain acts on the amino acid after it has been attached to the PCP domain, catalyzing the inversion of its stereochemistry from the L- to the D-configuration. wikipedia.orgnih.gov

The production of different tyrocidine analogues, including this compound, is a result of the flexible substrate specificity of certain A-domains within the synthetase complex. wikipedia.orgnih.gov The A-domains in the third and fourth modules of the tyrocidine synthetase can accept and activate different aromatic amino acids.

In the case of this compound, the A-domain of the third module specifically recognizes and activates L-Tryptophan, and the A-domain of the fourth module also activates L-Tryptophan. The subsequent action of the E-domain in the fourth module then converts this L-Tryptophan to D-Tryptophan before it is incorporated into the growing peptide chain. asm.orgsemanticscholar.org Similarly, the first module of TycA activates L-Phenylalanine, which is then converted to D-Phenylalanine by an E-domain within that module. wikipedia.orgnih.gov This precise control over amino acid selection and stereochemical modification is what defines the final structure of this compound. asm.org

Macrocyclization and Product Release by Thioesterase Domain (Te-domain)

The final and crucial step in the biosynthesis of this compound is the macrocyclization and release of the elongated peptide chain, a process catalyzed by the thioesterase (TE) domain. nih.gov This domain is located at the C-terminus of the third tyrocidine synthetase, TycC. nih.govasm.org The TE domain's primary function is to ensure the head-to-tail cyclization of the linear decapeptide precursor, which is tethered to the synthetase as a thioester. nih.govresearchgate.net

The release mechanism is initiated by the transfer of the fully assembled decapeptidyl chain from the final peptidyl carrier protein (PCP) domain of TycC to a highly conserved active site serine residue within the TE domain, forming an acyl-O-TE intermediate. wikipedia.orgnih.gov This covalent intermediate can then be resolved in one of two ways: either through an intramolecular attack by the N-terminal amino group of the peptide, resulting in the formation of the cyclic tyrocidine product, or by hydrolysis, which would release a linear decapeptide. wikipedia.org In the case of tyrocidine biosynthesis, the intramolecular cyclization is the predominant and biologically relevant pathway. nih.govwikipedia.org

The excised TE domain from the tyrocidine synthetase has been shown to be an autonomous catalytic unit, capable of cyclizing synthetic peptide thioester substrates that mimic the natural substrate. nih.govpnas.org This property has been harnessed for chemoenzymatic strategies to produce novel cyclic peptides. wikipedia.org For this in vitro cyclization to occur, the linear peptide must be activated at its C-terminus, often with an N-acetylcysteamine (SNAC) group, which serves as a mimic of the native phosphopantetheinyl arm of the PCP domain. nih.govbeilstein-journals.org

Substrate Flexibility and Production of this compound Variants

The tyrocidine biosynthetic machinery exhibits a degree of substrate flexibility, which accounts for the natural production of a mixture of tyrocidine variants, including Tyrocidine A, B, C, and D. wikipedia.org This variability arises from the ability of the adenylation (A) domains within the synthetase modules to recognize and activate amino acids that are structurally similar to their preferred substrate. nih.govasm.org The specific amino acid composition of the resulting tyrocidine variant is therefore dependent on the pool of available amino acid precursors. wikipedia.org

The thioesterase domain itself also demonstrates considerable substrate tolerance. beilstein-journals.org Studies have shown that the TycC TE domain can catalyze the cyclization of linear peptide thioesters with significant alterations in their amino acid sequence. nih.govpnas.org An alanine (B10760859) scan through all ten positions of tyrocidine revealed that only the D-Phenylalanine and L-Ornithine residues are critical for efficient cyclization. wikipedia.org The TE domain can also accommodate variations in the length of the peptide substrate, successfully cyclizing peptides ranging from six to fourteen residues. acs.org

This inherent flexibility of the TE domain has been exploited to generate libraries of novel cyclic peptides with potential therapeutic applications. nih.govpnas.org By providing synthetic linear peptide precursors with altered sequences to the isolated TE domain, researchers have been able to create cyclic peptides with biological activities distinct from that of the parent tyrocidine molecule. nih.gov

FeatureDescription
Natural Variants The tyrocidine synthetase system can incorporate structurally similar amino acids, leading to the production of Tyrocidine A, B, C, and D. wikipedia.org
TE Domain Flexibility The TycC thioesterase domain exhibits broad substrate tolerance, enabling the cyclization of peptides with altered sequences and lengths. nih.govbeilstein-journals.orgacs.org
Critical Residues For efficient cyclization by the TE domain, D-Phenylalanine and L-Ornithine are the most critical residues in the peptide sequence. wikipedia.org
Chemoenzymatic Synthesis The substrate flexibility of the TE domain is utilized in chemoenzymatic approaches to generate novel cyclic peptides. wikipedia.orgbeilstein-journals.org

Genetic Organization of the Tyrocidine Biosynthesis Operon

The genes responsible for the biosynthesis of tyrocidine are clustered together in a single operon in the genome of Brevibacillus brevis. nih.govasm.orgnih.gov This operon, designated the tyc operon, spans approximately 39.5 kilobases and contains the structural genes for the three tyrocidine synthetases: tycA, tycB, and tycC. nih.govasm.org The organization of these genes within the operon reflects the collinearity principle of nonribosomal peptide synthesis, where the sequence of genes and their internal modules corresponds to the sequence of amino acids in the final peptide product. nih.govasm.org

The tycA gene encodes the first synthetase, TycA, which is responsible for activating the first amino acid of the chain. nih.govasm.org The tycB gene, located downstream of tycA, encodes the second synthetase, TycB. nih.govasm.orgnih.gov Finally, the tycC gene encodes the largest of the three synthetases, TycC, which incorporates the remaining amino acids and includes the C-terminal thioesterase domain for cyclization and release. nih.govasm.org

In addition to the synthetase genes, the tyc operon also contains other open reading frames (ORFs) located downstream of tycC. wikipedia.org These have been identified as tycD and tycE, which show homology to ATP-binding cassette (ABC) transporters and are believed to be involved in the secretion of tyrocidine, potentially conferring resistance to the producing organism. wikipedia.org Another ORF, tycF, has been identified as encoding a putative thioesterase, though its precise function in tyrocidine biosynthesis remains to be fully elucidated. asm.orgwikipedia.org

GeneEncoded ProteinFunction
tycATycATyrocidine Synthetase 1
tycBTycBTyrocidine Synthetase 2
tycCTycCTyrocidine Synthetase 3
tycDTycDABC Transporter
tycETycEABC Transporter
tycFTycFPutative Thioesterase

Biochemical Characterization of Biosynthetic Enzymes

The enzymatic machinery for tyrocidine biosynthesis is composed of three large, multifunctional peptide synthetases: TycA, TycB, and TycC. nih.govasm.org These enzymes are organized into modules, with each module being responsible for the incorporation of a single amino acid into the growing peptide chain. nih.govasm.org A typical module is further subdivided into several domains, each with a specific catalytic function. nih.govwikipedia.org

The core domains of a module include the adenylation (A) domain, which selects and activates a specific amino acid as an aminoacyl adenylate at the expense of ATP; the peptidyl carrier protein (PCP) or thiolation (T) domain, which covalently binds the activated amino acid via a 4'-phosphopantetheine cofactor; and the condensation (C) domain, which catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the preceding module. nih.govasm.orgresearchgate.net

Some modules may also contain an epimerization (E) domain, which is responsible for converting an L-amino acid to its D-isomeric form. nih.govasm.orgwikipedia.org In the tyrocidine synthetase system, E domains are present in the modules that incorporate D-phenylalanine. wikipedia.org The final module of TycC contains the thioesterase (TE) domain, which, as previously discussed, is responsible for the cyclization and release of the final product. nih.govasm.org

The individual adenylation domains of the tyrocidine synthetases have been cloned, expressed, and biochemically characterized. nih.govasm.org These studies have confirmed the amino acid specificity of each domain, which aligns with the known amino acid sequence of tyrocidine and its variants. nih.govasm.org The kinetic parameters (Km values) of these isolated A-domains for their respective amino acid substrates have been found to be comparable to those of the intact, wild-type enzymes. nih.gov

EnzymeNumber of ModulesFunction
TycA 1Activates the first amino acid and contains an epimerization domain. nih.govasm.org
TycB 3Incorporates the next three amino acids and includes an epimerization domain. nih.govasm.org
TycC 6Incorporates the final six amino acids and contains the C-terminal thioesterase domain for cyclization. nih.govasm.org

Structural Elucidation and Conformational Dynamics of Tyrocidine C

Primary Amino Acid Sequence and Cyclic Decapeptide Structure

Tyrocidine C is a homodetic cyclic decapeptide, meaning it is composed of ten amino acids linked head-to-tail to form a continuous ring. The primary structure consists of the sequence L-Phenylalanine, L-Proline, L-Tryptophan, D-Tryptophan, L-Asparagine, L-Glutamine, L-Tyrosine, L-Valine, L-Ornithine, and L-Leucine. The cyclization occurs through an amide bond between the C-terminus of the L-Leucine residue and the N-terminus of the D-Phenylalanine residue.

Table 1: Primary Amino Acid Sequence of this compound
PositionAmino AcidAbbreviationStereochemistry
1D-PhenylalanineD-PheDextrorotatory
2L-ProlineL-ProLevorotatory
3L-TryptophanL-TrpLevorotatory
4D-TryptophanD-TrpDextrorotatory
5L-AsparagineL-AsnLevorotatory
6L-GlutamineL-GlnLevorotatory
7L-TyrosineL-TyrLevorotatory
8L-ValineL-ValLevorotatory
9L-OrnithineL-OrnLevorotatory
10L-LeucineL-LeuLevorotatory

Stereochemical Features of this compound

A notable feature of the tyrocidine family, including this compound, is the incorporation of non-proteinogenic D-amino acids. This is a result of the non-ribosomal peptide synthetase (NRPS) machinery, which contains epimerization domains capable of converting L-amino acids to their D-enantiomers during synthesis. In this compound, two of the ten amino acids possess D-stereochemistry: D-Phenylalanine at position 1 and D-Tryptophan at position 4. The presence of these D-amino acids is crucial for the peptide's conformational stability and its ability to adopt a specific three-dimensional structure.

Secondary Structure Analysis: Beta-Sheet Conformations

In aqueous environments, this compound adopts a well-defined secondary structure characterized by an antiparallel β-sheet. This conformation is stabilized by a network of intramolecular hydrogen bonds between the backbone amide and carbonyl groups of the peptide chain. Structural studies on the highly similar Tyrocidine A have shown that its molecule forms a two-stranded antiparallel beta sheet, with the strands connected by tight beta turns. This rigid, cyclic β-sheet structure is a foundational characteristic of the tyrocidine class and is essential for its subsequent self-assembly and biological function.

Oligomerization and Self-Assembly Properties of this compound

Tyrocidines are known for their strong tendency to self-assemble in polar solvents. This process is driven by intermolecular interactions, leading to the formation of various oligomeric species.

Research has demonstrated that this compound readily forms dimers in aqueous solutions. This dimerization is a critical step that precedes the formation of larger aggregates. The process involves the association of two monomeric β-sheet structures. These dimers can then act as building blocks for higher-order oligomers, including tetramers and even larger, more complex nanostructures. The peptides can form these dimers by associating sideways, a process stabilized mainly by hydrogen bonding, or by stacking on top of each other, which is stabilized by hydrophobic interactions.

A key consequence of dimerization is the establishment of a pronounced amphipathic character. While the monomeric form of this compound has its hydrophobic and hydrophilic residues somewhat distributed, the dimer organizes these residues into distinct faces. The high-resolution crystal structure of the Tyrocidine A dimer reveals an intimate and highly amphipathic structure, where the two monomers associate to form a single, highly curved four-stranded antiparallel β-sheet. This assembly results in a structure with a hydrophobic, convex face and a polar, concave face, a feature believed to be essential for its biological activity. It is this dimeric, amphipathic conformation that is proposed to be the active form of the molecule.

Comparative Structural Analysis with Other Tyrocidine Analogues (A, B, D)

The tyrocidine complex produced by B. brevis is a mixture of several analogues, primarily A, B, C, and D. These analogues share a conserved cyclic decapeptide backbone but differ in the specific aromatic amino acid residues at positions 3, 4, and 7. These substitutions are due to the relative concentrations of these amino acids in the growth medium and the relaxed specificity of the non-ribosomal peptide synthetase enzymes.

Table 2: Comparison of Amino Acid Sequences of Tyrocidine Analogues A, B, C, and D
PositionTyrocidine ATyrocidine BThis compoundTyrocidine D
1D-PheD-PheD-PheD-Phe
2L-ProL-ProL-ProL-Pro
3L-PheL-TrpL-TrpL-Trp
4D-PheD-PheD-TrpD-Trp
5L-AsnL-AsnL-AsnL-Asn
6L-GlnL-GlnL-GlnL-Gln
7L-TyrL-TyrL-TyrL-Trp
8L-ValL-ValL-ValL-Val
9L-OrnL-OrnL-OrnL-Orn
10L-LeuL-LeuL-LeuL-Leu

Advanced Spectroscopic and Computational Techniques for Structure Determination

The elucidation of the three-dimensional structure and conformational dynamics of this compound, a complex cyclic decapeptide, necessitates a sophisticated, multi-faceted approach that integrates advanced spectroscopic and computational methods. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry provide empirical data, which are then often complemented and rationalized by computational modeling, particularly molecular dynamics simulations. This synergy allows for a comprehensive understanding of the molecule's structure in both solid and solution states.

X-Ray Crystallography

While a dedicated crystal structure for this compound is not widely cited, high-resolution X-ray diffraction data for its exceptionally close analogue, Tyrocidine A, provides critical insights into the fundamental architecture of this peptide family. nih.govrcsb.org The structure of Tyrocidine A was determined at a resolution of 0.95 Å, revealing an intimate, highly amphipathic homodimer. nih.govresearchgate.net This structure is characterized by four beta-strands that form a single, highly curved antiparallel beta-sheet. rcsb.org The detailed atomic coordinates from crystallography offer a static but precise picture of bond lengths, angles, and the crucial intramolecular and intermolecular hydrogen bonds that stabilize the peptide's conformation. The quality of crystallographic data is assessed by parameters such as the R-value and resolution, which indicate the goodness of fit between the model and the experimental diffraction data.

Table 1: Crystallographic Data for Tyrocidine A
ParameterValueSignificance
PDB ID4M6EUnique identifier in the Protein Data Bank.
MethodX-RAY DIFFRACTIONThe experimental technique used. rcsb.org
Resolution (Å)0.95A measure of the level of detail; lower values are better. rcsb.org
R-Value Work0.134Discrepancy between the experimental and model-calculated structure factors for the working set of reflections. rcsb.org
R-Value Free0.142Similar to R-work, but calculated for a test set of reflections not used in refinement to prevent model bias. rcsb.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution, providing a view of their dynamic conformational states. For tyrocidines, NMR studies, including 2D experiments like Nuclear Overhauser Effect Spectroscopy (NOESY), have been fundamental in defining the peptide's backbone torsion angles and identifying intramolecular hydrogen bonds. nih.govgoogle.com These experiments measure through-space proximity between protons, allowing for the calculation of distance restraints that guide structure determination.

NMR has also been employed to study the interaction of tyrocidines with other molecules, such as saccharides. nih.gov Such studies monitor changes in the chemical shifts of amide protons upon titration with a ligand, revealing the specific residues involved in the interaction and providing data to calculate binding affinities. nih.gov For instance, amides exposed to the solvent or involved in intermolecular associations show the largest chemical shift perturbations, whereas those engaged in stable, intramolecular hydrogen bonds are less affected. nih.gov

Table 2: Application of NMR in Tyrocidine Structural Studies
NMR TechniqueInformation ObtainedKey Findings
2D NOESYInterproton distances (<5 Å)Provided initial backbone torsion angles and predicted intramolecular hydrogen bonds, largely consistent with later crystal structures. nih.gov
Chemical Shift PerturbationMapping of interaction surfacesIdentified amide protons on the peptide's exterior as primary sites for interaction with glucose. nih.gov
31P Solid-State NMRLipid phase behaviorShowed that tyrocidines induce lipid phase separation and stabilize the liquid crystalline phase in model membranes. asm.org

Mass Spectrometry (MS)

Mass spectrometry is indispensable for the initial characterization of peptides like this compound. High-resolution techniques, such as Time-of-Flight Electrospray Mass Spectrometry (TOF-ESMS), provide precise mass measurements that confirm the elemental composition and purity of the isolated peptide. sun.ac.za MS is also crucial for sequencing and identifying different analogues within a mixture. acs.org Beyond primary structure, MS can be used to study non-covalent interactions, such as the complexation of tyrocidines with metal cations, by analyzing the mass shifts upon ion binding. sun.ac.za

Table 3: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC70H89N15O13PubChem nih.gov
Exact Mass1347.67642795 DaPubChem nih.gov
Monoisotopic Mass1347.67642795 DaPubChem nih.gov

Computational Modeling and Molecular Dynamics (MD) Simulations

Computational methods, especially molecular dynamics (MD) simulations, bridge the gap between static structural data and the dynamic behavior of molecules in a physiological context. MD simulations use classical mechanics to model the movements of atoms in a system over time, providing insights into conformational flexibility, stability, and intermolecular interactions. mdpi.comyoutube.com

For tyrocidines, MD simulations are often integrated with experimental data. For example, distance restraints obtained from NMR experiments can be incorporated into simulations to generate more accurate models of the peptide's structure in solution. nih.gov These simulations can explore the conformational ensemble of this compound, revealing transient states and dynamic processes that are not visible in static crystal structures. rsc.org Furthermore, MD simulations are instrumental in modeling the interaction of tyrocidines with bacterial membranes, helping to elucidate their mechanism of action at an atomistic level by visualizing how the peptide adsorbs onto and perturbs the lipid bilayer. frontiersin.org

Molecular Mechanisms of Action of Tyrocidine C

Membrane-Targeting Mechanisms

The primary target of Tyrocidine C is the cell membrane, where it initiates a cascade of disruptive events leading to cell death. encyclopedia.pubwikipedia.org

This compound rapidly perturbs the lipid bilayer of target microbes, leading to a swift permeabilization of the membrane. encyclopedia.pub This process is initiated by the peptide's ability to intercalate into the lipid phase of the membrane. encyclopedia.pubwikipedia.org A key indicator of this membrane disruption is the immediate and strong depolarization of the bacterial cell membrane, which has been observed even at concentrations below the minimum inhibitory concentration (MIC). nih.govresearchgate.net This depolarization signifies a collapse of the membrane's electrochemical potential. nih.gov

The permeabilization effect is not limited to small ions. Studies have shown that this compound can form large membrane lesions, sufficient to allow the passage of bulky molecules like the fluorescent dye propidium (B1200493) iodide into the cell. nih.govresearchgate.net This indicates a significant and generalized disruption of the membrane's barrier function. nih.gov The interaction of this compound with phospholipids (B1166683) greatly perturbs the barrier properties of model membranes. nih.gov

A significant aspect of this compound's mechanism is the formation of discrete, ion-conducting pores through the cell membrane. nih.govresearchgate.netnih.govasm.org In vitro experiments using planar model lipid membranes that mimic the composition of Gram-positive bacterial membranes have provided detailed insights into the properties of these pores. nih.gov

Conductivity measurements reveal that this compound forms defined, long-lived pores that can remain open for several seconds. nih.gov These pores exhibit specific conductance values, distinguishing them from general, non-specific membrane leakage. nih.gov The formation of these channels allows for the uncontrolled flux of ions across the membrane, contributing to the dissipation of the membrane potential and disruption of cellular homeostasis. nih.gov

Properties of Ion-Conducting Pores Formed by this compound in a Model Membrane
ParameterValueReference
Model Membrane CompositionPOPG-POPE (3:1) nih.gov
Applied Transmembrane Potential100 mV nih.gov
Peak Single-Channel Current3.5 pA nih.gov
Calculated Conductance35 pS nih.gov
Pore DurationUp to several seconds nih.gov

This compound profoundly alters the physical organization and fluidity of the lipid bilayer. nih.govresearchgate.netnih.govasm.org It induces the segregation of lipids into distinct domains, a phenomenon known as lipid phase separation. nih.govasm.orgresearchgate.net This results in the formation of localized fluid membrane patches. nih.govresearchgate.net

Effects of this compound on Bacterial Membrane Fluidity
PhenomenonObservationMethod of DetectionReference
Lipid Phase SeparationInduces segregation of lipids into distinct domainsLaurdan Generalized Polarization (GP) Microscopy nih.govresearchgate.net
Formation of Fluid PatchesCreates localized areas of increased membrane fluidityLaurdan GP Microscopy, DiIC12 Staining nih.govresearchgate.net
Bulk Membrane RigidificationCauses an overall decrease in the fluidity of the rest of the membraneLaurdan GP Spectroscopy nih.govresearchgate.net

A direct consequence of the membrane perturbation, pore formation, and altered fluidity caused by this compound is the widespread delocalization of both peripheral and integral membrane proteins. nih.govresearchgate.netnih.govasm.org The proper localization and function of these proteins are critically dependent on the integrity and specific properties of the lipid bilayer. researchgate.net

The induced lipid phase separation is a likely driver for this delocalization, as proteins may be excluded from the newly formed rigid domains or preferentially partition into the fluid patches, disrupting their normal organization and function. nih.govresearchgate.net This effect is broad, impacting a wide range of proteins, including those involved in crucial cellular processes. For instance, proteins dependent on the membrane potential, such as MinD and DivIVA, are delocalized. nih.gov Furthermore, even proteins whose membrane association is independent of the membrane potential, like the phospholipid synthase PlsX, are displaced from the membrane, highlighting the profound structural disruption caused by this compound. nih.gov

The interaction of this compound with membranes is characterized by avid binding. nih.gov While specific dissociation constants for this compound are not extensively detailed, studies on the closely related Tyrocidine A demonstrate tight binding to membrane mimetics. nih.gov Surface plasmon resonance experiments with Tyrocidine A on immobilized lipid compositions mimicking bacterial membranes revealed an apparent dissociation constant (KD) of 10 µM. nih.gov

Conductivity measurements for this compound show that ion pore formation occurs at low nanomolar concentrations, which implies a high-affinity interaction with the lipid bilayer. nih.gov The ability to efficiently permeabilize bacterial cells at concentrations at or below the measured binding constants for its analogues further underscores the strong and functionally relevant binding of tyrocidines to their target membranes. nih.gov

Structural studies and fluorescence quenching experiments with Tyrocidine A, a close analogue of this compound, have provided a model for its orientation and insertion into phospholipid bilayers. nih.gov Tyrocidines are known to form highly amphipathic homodimers. nih.gov The proposed model suggests that this dimer sits (B43327) at the membrane-water interface. nih.gov

In this orientation, the hydrophobic, convex face of the dimer's β-sheet structure inserts into the nonpolar, acyl chain interior of the lipid bilayer. nih.gov Concurrently, the polar, concave face of the dimer remains oriented towards the aqueous phase. nih.gov This specific orientation facilitates the disruption of the membrane's architecture, leading to the observed permeabilization and other downstream effects. nih.gov

Intracellular Target Interactions

Beyond its well-documented effects on the cell membrane, this compound exhibits a multifaceted mode of action by engaging with various intracellular targets. These interactions contribute significantly to its potent antimicrobial activity and highlight its capacity to disrupt cellular processes on multiple fronts.

Interaction with Nucleic Acids: DNA Binding and Damage

This compound has been shown to directly interact with bacterial DNA, representing a significant aspect of its intracellular mechanism. researchgate.netnih.gov This interaction is not merely superficial; the peptide antibiotic binds to DNA to form a stable complex. acs.org This binding process is characterized by its cooperative nature. The complex formed between tyrocidine and native DNA demonstrates stability against the action of nucleolytic enzymes. Research indicates that this binding can lead to the formation of single-stranded regions within the DNA structure. acs.org

The consequence of this interaction is direct DNA damage, which distinguishes its mechanism from other cyclic peptides like gramicidin (B1672133) S, which does not exhibit DNA-targeting activity in vivo. researchgate.netnih.gov By binding to and damaging DNA, this compound can inhibit critical cellular processes such as DNA replication, contributing to its bactericidal effects. researchgate.net

Table 1: Summary of this compound Interaction with DNA

Feature of Interaction Description Reference
Binding Target Bacterial DNA researchgate.netnih.gov
Complex Formation Forms a stable complex with native DNA acs.org
Binding Nature Suggestive of cooperative binding acs.org
Consequence Causes DNA damage; formation of single-stranded regions researchgate.netacs.org
Downstream Effect Inhibition of DNA replication and transcription researchgate.netacs.org

Interference with DNA-Binding Proteins

In addition to directly targeting DNA, this compound also interferes with proteins that bind to DNA. researchgate.netnih.gov This represents another layer of its intracellular activity. By disrupting the function of DNA-binding proteins, this compound can impede essential cellular machinery. For instance, it has been noted that the peptide affects the initiation process of transcription, a crucial step that is mediated by DNA-directed RNA polymerases. acs.org This interference with vital enzymes further disrupts the normal flow of genetic information and cellular function, amplifying its antimicrobial efficacy.

Impact on Cellular Components Beyond the Membrane (e.g., Cell Wall Integrity)

While this compound's primary target is the cell membrane, its actions lead to consequences that affect other cellular components, such as the cell wall. Treatment with this compound can lead to cell lysis, which suggests a compromise of cell wall integrity. nih.gov However, the mechanism appears distinct from that of other antibiotics that directly inhibit cell wall synthesis. For example, while gramicidin S treatment results in protoplasts protruding through breaches in the cell wall, this specific phenotype is not observed with this compound. nih.gov This indicates that although the cell wall is ultimately affected, likely due to the loss of turgor pressure and cellular content leakage from membrane disruption, the primary mechanism of this compound is not the direct inhibition of cell wall precursor synthesis. nih.gov

Multi-Targeting Approaches and Combinatorial Mechanisms

The efficacy of this compound is rooted in its ability to engage multiple cellular targets, a strategy that is advantageous in overcoming microbial resistance. researchgate.netnih.gov This multi-target mechanism includes forming ion-conducting pores in the cell membrane, inducing lipid phase separation, reducing membrane fluidity, causing DNA damage, and interfering with DNA-binding proteins. researchgate.netnih.gov Such a broad-based attack makes it difficult for bacteria to develop resistance through single-point mutations. nih.gov

Table 2: Synergistic Activity of Tyrocidines with Antifungal Agents against C. albicans Biofilms

Combination FICI Value Range Outcome Reference
Tyrocidines + Amphotericin B 0.14 - 0.42 Pronounced Synergy nih.gov
Tyrocidines + Caspofungin 0.10 - 0.35 Pronounced Synergy nih.gov

Structure Activity Relationship Sar of Tyrocidine C and Derivatives

Influence of Aromatic Residues (Trp3-D-Trp4) on Bioactivity

The variable dipeptide unit at positions 3 and 4, which in Tyrocidine C consists of Trp3-D-Trp4, plays a pivotal role in determining its bioactivity and selectivity. sun.ac.zanih.gov Molecular modeling indicates that the aromatic residues of this unit extend to opposite sides of the tyrocidine structure. sun.ac.za Specifically, the residue at position 3 (Trp3) extends to one side, while the residue at position 4 (D-Trp4) and the cationic Orn9 residue extend toward the opposite side. sun.ac.za This segregation is believed to have significant implications for the peptide's self-assembly and interaction with microbial membranes. sun.ac.za

Studies comparing different natural tyrocidines have illuminated the distinct roles of these aromatic residues. For instance, the substitution of Phe3 to Trp3 (as seen when comparing Tyrocidine A to Tyrocidine B) leads to decreased antiplasmodial activity. sun.ac.za However, when D-Trp4 is present, as in this compound, the substitution from Phe3 to Trp3 does not significantly influence this activity. sun.ac.za The residue at position 4 appears to be particularly important for antiplasmodial action, with D-Phe4 being ideal. sun.ac.za

In the context of antibacterial activity, the bulkier Trp3-D-Trp4 side chains of this compound, compared to the Phe3-D-Phe4 of Tyrocidine A, may contribute to stronger lipid spreading and a greater capacity for forming pores in bacterial membranes. researchgate.net This is consistent with findings that this compound is more active against Bacillus subtilis and leads to immediate, strong depolarization of the bacterial membrane, indicative of pore formation. nih.govasm.org The specific aromatic residues, therefore, are key modulators of both the potency and the mechanism of antimicrobial action. researchgate.net

Table 1: Influence of Aromatic Residue Substitutions on Tyrocidine Bioactivity
Tyrocidine AnalogueResidue at Position 3Residue at Position 4Observed Effect on Bioactivity
Tyrocidine A (TrcA)PheD-PheHigh antiplasmodial activity. sun.ac.za
Tyrocidine B (TrcB)TrpD-PheDecreased antiplasmodial activity compared to TrcA. sun.ac.za
This compound (TrcC)TrpD-TrpSimilar antiplasmodial activity to TrcB. sun.ac.za Potent antibacterial activity. nih.govasm.org

Role of Amphipathicity and Curvature in Membrane Interaction

Tyrocidines possess a distinct amphipathic structure, which is crucial for their membrane-disrupting mechanism. nih.gov X-ray crystallography reveals that tyrocidine forms a highly amphipathic homodimer, with a hydrophobic convex face and a polar concave face. nih.gov The model for membrane interaction suggests that this hydrophobic face inserts into the lipid bilayer, while the polar face, containing the charged Orn9 residue, remains oriented toward the aqueous phase. nih.gov This amphipathic nature facilitates the peptide's ability to permeate and perturb the integrity of the bacterial cell membrane. wikipedia.org

The curvature of the peptide is another critical structural feature. Compared to the related cyclic decapeptide gramicidin (B1672133) S, tyrocidine is significantly more curved. nih.gov This high degree of curvature is thought to facilitate the formation of discrete dimers, whereas the flatter structure of gramicidin S may favor the formation of extended sheet-like structures on membranes. nih.gov The defined amphipathic structure of the tyrocidine dimer is a key determinant of its interaction with and disruption of target membranes. nih.gov Studies on synthetic analogues have confirmed that increasing the amphipathicity, within a certain range, leads to improved antibacterial activity. nih.gov

Correlation between Oligomerization State and Antimicrobial Efficacy

The biological activity of tyrocidines is also connected to their propensity for self-assembly into oligomeric states. Research suggests that the antilisterial activity of tyrocidines is associated with increased self-assembly within a membrane-like environment. core.ac.uk This implies that the formation of higher-order structures or lytic complexes within the bacterial membrane is a crucial step in their antibacterial mechanism. core.ac.uk

Conversely, for antiplasmodial activity, the opposite correlation has been observed. Higher antiplasmodial efficacy is associated with reduced self-assembly in a membrane-mimetic environment, suggesting a different mechanism of action that does not rely on the formation of large lytic complexes in the target cell membrane. core.ac.uk A close analogue, Tryptocidine C, which differs from this compound only at position 7 (Trp instead of Tyr), has been shown to oligomerize into stable dimers and tetramers, which then further self-assemble into larger nanospheres. researchgate.net This cooperative oligomerization process is concentration-dependent and highlights the dynamic nature of tyrocidine self-assembly, which can be modulated to influence biological activity. core.ac.ukresearchgate.net The specific activity of a tyrocidine, therefore, may be governed by a balance between self-assembly, membrane interaction, and potential cation complexation. core.ac.uk

Rational Design of this compound Analogues to Modulate Activity and Specificity

The understanding of tyrocidine's SAR provides a framework for the rational design of new analogues with enhanced activity and improved specificity. By making specific amino acid substitutions, it is possible to systematically alter the peptide's physicochemical properties, such as amphipathicity, hydrophobicity, and charge distribution, to optimize its antibacterial profile. nih.gov

Research on Tyrocidine A, a close structural relative of this compound, has demonstrated the success of this approach. researchgate.netnih.gov Point substitutions that alter the amphipathicity have been shown to systematically improve antibacterial activity. nih.gov For example, introducing additional positive charges on the polar face of the amphipathic structure can modulate bioactivity, although the placement of these charges is critically important, as a simple increase in hydrophilicity does not guarantee increased potency. nih.gov

The goal of these modifications is often to create analogues that retain strong antimicrobial activity while potentially reducing toxicity to human cells. By strategically modifying the peptide's structure—for instance, by altering residues on either the polar or non-polar face—it is possible to fine-tune the balance between antibacterial efficacy and hemolytic side effects, thereby improving the therapeutic index. nih.govmdpi.com This rational design approach, grounded in SAR principles, holds promise for developing novel peptide-based therapeutics.

Table 2: Examples of Rational Design Strategies for Tyrocidine Analogues
Design StrategyTargeted PropertyExample Modification (on Tyrocidine A scaffold)Observed Outcome
Increase positive charge on polar faceHydrophilicity / AmphipathicitySubstitution with Lysine residuesImproved antibacterial potency (2 to 8-fold). nih.gov
Modify residues on non-polar faceHydrophobicity / AmphipathicitySubstitution with PentafluorophenylalanineModerate improvement in activity against Gram-positive pathogens. nih.gov
Alter aromatic residuesMembrane interaction / SelectivityTrp substitution at position 7Improved selectivity and activity against resistant P. falciparum strains. researchgate.net

Quantitative SAR Studies (e.g., PCA)

Quantitative structure-activity relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For peptides like this compound, QSAR models can be developed to predict the antimicrobial potency of new analogues based on a set of calculated molecular descriptors. researchgate.net These descriptors quantify various physicochemical properties of the molecules.

While specific, detailed QSAR studies on this compound are not extensively published, research on the broader tyrocidine family has identified key physicochemical parameters that correlate with bioactivity. Remarkably similar SAR trends have been found between the growth inhibition of Gram-positive bacteria and parameters such as solution amphipathicity, theoretical lipophilicity, side-chain surface area, and mass-over-charge ratio. sun.ac.za

Principal Component Analysis (PCA) is a statistical technique often employed in QSAR to reduce the complexity of the data. nih.gov In a typical peptide QSAR study, numerous descriptors are calculated for a series of analogues. PCA can be used to analyze this data matrix, identify the most important underlying factors (principal components) that explain the variance in the data, and visualize the relationships between different analogues. nih.govmdpi.com This allows researchers to identify which structural properties are most influential on activity and can help in the selection of diverse compounds for synthesis and testing, thereby streamlining the drug design process. nih.gov

Advanced Methodologies for Tyrocidine C Research

High-Resolution Structural Biology

Determining the high-resolution structure of Tyrocidine C and its analogues is fundamental to understanding its mechanism of action. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography provide atomic-level insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation in Mimetic Environments

NMR spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides like tyrocidine in solution, particularly in environments that mimic the biological membrane. By analyzing nuclear spin properties in a magnetic field, researchers can deduce the peptide's conformation.

Studies on tyrocidine A, a closely related analogue, have utilized NMR in solvents such as methanol-d4 (B120146) and dimethyl-d6 sulfoxide (B87167) (Me2SO-d6) to determine side-chain and tertiary conformations. nih.gov These analyses, based on scalar coupling constants and chemical shifts, revealed that the peptide backbone adopts a stable conformation stabilized by four hydrogen bonds, which facilitates its characteristic head-to-tail cyclization. encyclopedia.pub In these mimetic environments, most amino acid residues in tyrocidine A were found to exist in highly preferred χ1 conformations. nih.gov Amides involved in intramolecular hydrogen bonding are largely unaffected by environmental changes, whereas amides exposed to the exterior or involved in intermolecular association show significant chemical shift changes. nih.gov More recent studies have also employed NMR to monitor the conformational changes of peptides over time in sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a membrane-mimicking system. mdpi.com This approach allows for the observation of transitions from unordered to more stable, ordered secondary structures like α-helices. mdpi.com

X-ray Crystallography of Tyrocidine Analogues

X-ray crystallography provides unparalleled detail about the static, solid-state structure of molecules. While a crystal structure for this compound itself is not explicitly detailed in the provided sources, the high-resolution (0.95 Å) crystal structure of Tyrocidine A offers significant insights. nih.gov

The crystallographic data revealed that Tyrocidine A forms a highly amphipathic homodimer. nih.gov This dimer is composed of four beta-strands that come together to form a single, highly curved antiparallel beta-sheet. nih.gov This structural arrangement results in a molecule with two distinct faces: a hydrophobic convex face and a polar concave face. nih.gov This pronounced amphipathicity is key to its interaction with membranes, suggesting a model where the hydrophobic face inserts into the lipid bilayer core while the polar face remains oriented toward the aqueous environment. nih.gov The structure of the dimer is central to its biological function, and many hydrophobic D-amino acids can be substituted at the center of the hydrophobic face with little impact on antimicrobial activity. nih.gov

Biophysical Characterization of Membrane Interactions

Understanding how this compound interacts with and disrupts bacterial membranes is central to explaining its antimicrobial activity. A variety of biophysical techniques are employed to characterize these interactions in real-time, providing data on binding kinetics, membrane permeabilization, and changes in membrane properties.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure biomolecular interactions in real time. bioradiations.comjacksonimmuno.com It allows for the determination of kinetic parameters such as association (k_a) and dissociation (k_d) rate constants. bioradiations.com In the study of tyrocidine, SPR has been used to directly assess the peptide's binding to immobilized lipid membranes designed to mimic bacterial membranes. nih.gov

These experiments demonstrated that tyrocidine binds readily and avidly to these model membranes. nih.gov The kinetic analysis of this interaction proved to be complex and was not adequately described by simple binding models. nih.gov However, the data confirmed a tight binding to bacterial membrane mimetics, with an apparent dissociation constant (K_D) of approximately 10 μM. nih.gov This strong binding affinity correlates well with the peptide's ability to disrupt membrane integrity. nih.gov

Table 1: Surface Plasmon Resonance (SPR) Findings for Tyrocidine A
ParameterFindingReference
Binding TargetImmobilized bacterial membrane mimetics nih.gov
Binding AffinityReadily and avidly binds nih.gov
Apparent Dissociation Constant (K_D)~10 μM nih.gov
Kinetic ModelComplex, not described by simple models nih.gov

Ion Efflux and Membrane Potential Assays (e.g., Potassium Efflux, DiSC(3)5)

A key consequence of tyrocidine's interaction with bacterial membranes is the disruption of the membrane's barrier function, leading to ion leakage and depolarization. These effects are quantified using specific assays.

Potassium Efflux Assays: These assays measure the drug-induced release of potassium ions (K+) from bacterial cells. Using a potassium-sensitive fluorophore, researchers can monitor the increase in extracellular K+ concentration upon exposure to tyrocidine. nih.gov Studies on M. luteus demonstrated clear, dose-dependent membrane disruption by tyrocidine, with an estimated EC50 value of 2.4 ± 0.9 μM. nih.gov This confirms that the peptide efficiently permeabilizes bacterial cells at concentrations consistent with its binding affinity. nih.gov

Membrane Potential Assays: The membrane potential-sensitive fluorescent probe 3,3'-Dipropylthiadicarbocyanine iodide (DiSC(3)5) is used to monitor changes in the transmembrane potential. nih.govnih.gov This cationic dye accumulates in polarized membranes, and its release into the aqueous environment upon membrane depolarization results in increased fluorescence. nih.gov Experiments with B. subtilis have shown that this compound causes immediate and strong depolarization of the cell membrane, even at concentrations below its minimum inhibitory concentration (MIC). nih.gov This indicates that disruption of the membrane potential is a primary and rapid event in its mechanism of action. nih.govresearchgate.net

Table 2: Ion Efflux and Membrane Potential Assay Results for Tyrocidines
Assay TypeMethodologyKey Finding for this compound / AnaloguesReference
Potassium EffluxMonitoring K+ release from M. luteus using a potassium-sensitive fluorophore.Dose-dependent membrane disruption with an EC50 of 2.4 ± 0.9 μM. nih.gov
Membrane PotentialUsing the potentiometric dye DiSC(3)5 with B. subtilis.Immediate and strong membrane depolarization at sub-MIC concentrations. nih.govresearchgate.net

Fluorescence Spectroscopy (e.g., Quenching, Laurdan Assays, Propidium (B1200493) Iodide Influx)

Fluorescence spectroscopy offers a range of methods to probe the peptide's orientation within the membrane, its effect on membrane fluidity, and its ability to create pores large enough for dye influx.

Fluorescence Quenching: These experiments are used to determine the orientation and depth of penetration of the peptide within the lipid bilayer. By preparing tyrocidine variants with an intrinsic fluorescent probe (e.g., p-cyanophenylalanine) at different positions—one on the polar face and one on the apolar face—researchers can measure quenching by either water-soluble or membrane-embedded quenchers. nih.gov Results showed that the probe on the apolar face was more efficiently quenched by membrane-embedded quenchers, supporting a model where the hydrophobic face of the tyrocidine dimer inserts into the membrane core. nih.gov

Propidium Iodide (PI) Influx: Propidium iodide is a fluorescent dye that cannot cross the membrane of viable cells. nih.govmdpi.com Its influx and subsequent fluorescence upon binding to intracellular nucleic acids is a direct measure of membrane permeabilization. researchgate.netresearchgate.net Assays using PI have confirmed that tyrocidines permeabilize the membranes of bacteria like B. subtilis. nih.govresearchgate.net This permeabilization allows the influx of small molecules, confirming the disruption of membrane integrity. researchgate.net

Table 3: Fluorescence Spectroscopy Findings for this compound / Analogues
Assay TypeMethodologyKey FindingReference
Fluorescence QuenchingUsing tyrocidine variants with fluorescent probes and various quenchers.Supports a model where the hydrophobic face inserts into the membrane. nih.gov
Laurdan GP AssayMeasuring Laurdan's spectral shift to quantify membrane fluidity.Causes rapid, overall membrane rigidification with localized fluid patches. researchgate.netresearchgate.net
Propidium Iodide (PI) InfluxMonitoring PI fluorescence to assess membrane permeabilization.Confirms dose-dependent permeabilization of bacterial membranes. nih.govresearchgate.netresearchgate.net

Planar Lipid Bilayer Electrophysiology for Pore Formation

Planar lipid bilayer electrophysiology is a powerful technique used to investigate the interactions of peptides and other molecules with biological membranes. This methodology allows for the detailed study of ion channel formation and membrane disruption by providing a well-defined model system that mimics a biological membrane. In the context of this compound research, this technique has been instrumental in elucidating its mechanism of action, specifically its ability to form pores in lipid bilayers.

The experimental setup involves the formation of a lipid bilayer across a small aperture separating two aqueous compartments. This artificial membrane is then subjected to a transmembrane potential, and the resulting electrical current is measured. When a pore-forming agent like this compound is introduced, the disruption of the membrane's integrity and the formation of ion-conducting channels can be observed as discrete, quantifiable changes in the electrical current.

A study investigating the antibacterial mechanisms of tyrocidines A and C utilized in vitro conductivity measurements on a planar model lipid system designed to mimic Gram-positive bacterial membranes (a 3:1 mixture of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol [POPG] and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (B1235465) [POPE]). nih.gov The researchers observed distinct conductivity events for this compound at nanomolar concentrations, indicating the formation of ion-conducting pores. nih.gov These pores were found to be discrete and long-lived, staying open for up to several seconds. nih.gov

The findings from this study provided direct evidence that this compound induces the formation of defined ion-conducting pores, a key aspect of its antibacterial activity. nih.gov The characteristics of these pores, such as their conductance and duration, offer insights into the molecular mechanism by which this compound disrupts the cell membrane of target bacteria.

ParameterValue for this compoundReference
Peak Current Transition3.5 pA nih.gov
Calculated Conductance35 pS nih.gov
Pore DurationUp to several seconds nih.gov

Mass Spectrometry-Based Analytical Techniques

Mass spectrometry (MS) has become an indispensable tool in the study of complex biomolecules like this compound. Its high sensitivity, specificity, and ability to provide detailed structural information have made it central to the characterization, sequencing, and analysis of this cyclic peptide.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Characterization and De Novo Sequencing

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of large and fragile molecules like peptides, as it allows them to be transferred into the gas phase without significant fragmentation. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation and sequencing.

In the context of this compound, ESI-MS is used to determine its precise molecular weight, which is a critical first step in its identification and characterization. The high-resolution capabilities of modern mass spectrometers enable the differentiation of this compound from other closely related tyrocidine variants that may differ by only a single amino acid.

De novo sequencing of cyclic peptides like this compound using MS/MS presents a greater challenge than for linear peptides due to the absence of defined termini, which typically direct fragmentation in a predictable manner. However, by employing various fragmentation techniques within the mass spectrometer, such as collision-induced dissociation (CID), it is possible to generate a series of fragment ions. The mass differences between these fragment ions correspond to the masses of the individual amino acid residues. By piecing together this information, the amino acid sequence of the cyclic peptide can be deduced.

MALDI-TOF Mass Spectrometry for Metabolic Profiling and In Situ Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of biomolecules. It is particularly valuable for the rapid analysis of complex biological samples and for imaging the spatial distribution of molecules directly in tissues.

In the study of this compound, MALDI-TOF MS can be used for metabolic profiling of the producing organism, Bacillus aneurinolyticus (formerly Bacillus brevis). This allows researchers to analyze the production of this compound and other related metabolites under different growth conditions, providing insights into its biosynthesis.

A significant application of MALDI-TOF MS is in the in situ analysis of microbial cells. Research has demonstrated the ability to detect and perform structural analysis of tyrocidine-like cyclic peptides, known as streptocidins, directly from Brevibacillus cells picked from agar (B569324) plates. researchgate.net This whole-cell MALDI-TOF-MS approach allows for the rapid metabolic profiling of microorganisms and the identification of natural products without the need for extensive sample preparation and purification. researchgate.net This technique holds great potential for the direct analysis of this compound production in its native biological context. researchgate.net

High-Resolution Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Purity and Identity

Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is a highly sensitive and high-resolution analytical technique used for the separation, identification, and quantification of components in a complex mixture. For this compound, UPLC-MS is a critical tool for assessing its purity and confirming its identity.

The UPLC system provides excellent chromatographic separation of this compound from other tyrocidine variants and any impurities that may be present in a sample. This high-resolution separation is crucial, as tyrocidines often exist as a mixture of closely related analogues. Following separation by UPLC, the eluting compounds are introduced into the mass spectrometer.

The mass spectrometer provides two key pieces of information: the mass-to-charge ratio (m/z) and the fragmentation pattern of the molecule. High-resolution mass spectrometry allows for the accurate determination of the molecular weight of this compound, which helps to confirm its identity. Furthermore, by inducing fragmentation of the molecule and analyzing the resulting fragment ions (MS/MS), the amino acid sequence can be verified. This combination of chromatographic separation and mass spectrometric detection provides a robust method for the unambiguous identification and purity assessment of this compound. researchgate.net

TechniqueApplication for this compoundKey FindingsReference
ESI-MS/MSCharacterization and De Novo SequencingEnables precise molecular weight determination and deduction of the amino acid sequence through fragmentation analysis.
MALDI-TOF MSMetabolic Profiling and In Situ AnalysisAllows for rapid analysis of this compound production in microbial cultures and direct detection in bacterial cells. researchgate.net
UPLC-MSPurity and IdentityProvides high-resolution separation of this compound from related variants and impurities, coupled with accurate mass determination for identity confirmation. researchgate.netsun.ac.za

Advanced Microscopy Techniques (e.g., Electron Microscopy, Time-Lapse Microscopy, SIM)

Advanced microscopy techniques have provided invaluable visual evidence of the effects of this compound on bacterial cells, complementing the biochemical and biophysical data on its mechanism of action. These techniques allow for the direct observation of cellular damage and the dynamic processes that occur upon exposure to the antibiotic.

Transmission Electron Microscopy (TEM) has been used to visualize the ultrastructural changes in bacteria treated with tyrocidines. Studies have revealed that tyrocidines cause severe cellular damage, including the leakage of intracellular contents and cell lysis. nih.gov This is in contrast to other cyclic peptides like gramicidin (B1672133) S, which induce more subtle changes to the cell shape without causing widespread lysis. nih.gov

Time-Lapse Microscopy offers a dynamic view of the antibacterial action of this compound. By capturing images of live bacterial cells over time, researchers can observe the sequence of events following antibiotic treatment. For instance, time-lapse experiments with Bacillus subtilis cells stained with a membrane dye have shown that tyrocidines induce the formation of membrane patches within minutes, which is quickly followed by a reduction in intracellular green fluorescent protein (GFP) signal near these patches and subsequent cell shrinkage. nih.gov

Structured Illumination Microscopy (SIM) , a super-resolution microscopy technique, has been employed to examine the effects of tyrocidines on the bacterial cell membrane in greater detail. SIM imaging of B. subtilis has shown that treatment with tyrocidines leads to the formation of strongly fluorescent foci and regions that are completely unstained, suggesting significant membrane reorganization. nih.gov Furthermore, SIM has revealed that tyrocidines induce membrane invaginations, providing a more detailed picture of the membrane disruption process. nih.gov

Computational and Molecular Modeling Approaches

Computational and molecular modeling approaches have become increasingly important in understanding the structure-function relationships of bioactive peptides like this compound. These methods provide insights into the three-dimensional structure of the peptide, its interactions with model membranes, and the potential mechanisms of its biological activity at an atomic level of detail.

Molecular dynamics (MD) simulations, for example, can be used to model the behavior of this compound in different environments, such as in water or embedded within a lipid bilayer. These simulations can reveal the conformational flexibility of the peptide, its preferred orientation in a membrane, and the specific interactions it forms with lipid molecules.

One study utilized molecular dynamics and Nuclear Magnetic Resonance (NMR) spectroscopy to explore the structure of tyrocidine peptides. It was found that this compound forms a β-structure in both water and membrane-mimetic environments. sun.ac.za The research also investigated the self-aggregation of this compound in water, showing that monomers can form dimers and potentially higher-ordered structures. sun.ac.za While the simulations did not show significant disruption of the membrane structure within the simulated timescales, they suggested that tyrocidines could permeate the membrane and form aggregates that may lead to disruption. sun.ac.za

Furthermore, homology modeling has been used to create models of tyrocidine-based channels, which were found to be similar to those formed by gramicidin S. sun.ac.za These computational models suggest that the formation of channels is a plausible mechanism for the antibacterial action of tyrocidines. sun.ac.za Such computational studies, when combined with experimental data, provide a more complete picture of the molecular mechanisms underlying the activity of this compound.

Molecular Dynamics Simulations of this compound Membrane Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations provide atomic-level insights into how the peptide interacts with, inserts into, and disrupts the integrity of bacterial cell membranes. nih.gov This method allows researchers to visualize the dynamic processes that lead to the antibiotic's bactericidal effects, such as pore formation and lipid bilayer destabilization. mdpi.com

Detailed Research Findings:

In a typical MD simulation study of a cyclic antimicrobial peptide like this compound, the process begins by constructing a model system. This system includes the three-dimensional structure of this compound and a simulated bacterial membrane, often composed of a mixture of phospholipids (B1166683) like phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG) to mimic the charge and composition of a Gram-positive bacterial membrane. The entire system is then solvated in a water box with ions to replicate physiological conditions.

The simulation calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent positions over very short time intervals (femtoseconds). By iterating these calculations millions of times, a trajectory is generated that describes the peptide's behavior over nanoseconds to microseconds.

Analysis of these trajectories reveals critical information:

Initial Binding: Simulations show how the positively charged residues of the peptide are attracted to the negatively charged head groups of the membrane's phospholipids.

Structural Changes: The conformation of this compound may change upon membrane insertion. The peptide's rigid, cyclic structure, stabilized by hydrogen bonds, is crucial for its membrane-disrupting activity. mdpi.com

Membrane Disruption: Researchers can observe the insertion of hydrophobic residues of this compound into the lipid core of the membrane. This process disrupts the local lipid packing, leading to increased membrane fluidity, the formation of water channels, and leakage of cellular contents, which ultimately causes cell death. nih.gov

The table below outlines typical parameters used in an all-atom MD simulation designed to study the interaction between a cyclic peptide like this compound and a model bacterial membrane.

ParameterTypical Value/SettingPurpose
Simulation Engine GROMACS, AMBER, NAMDSoftware package to perform the molecular dynamics calculations.
Force Field CHARMM36m, AMBERff14SBA set of parameters used to calculate the potential energy and forces between atoms in the system.
Membrane Model POPE/POPG (3:1 ratio) bilayerRepresents a simplified Gram-positive bacterial inner membrane with anionic character.
Solvent Model TIP3P or SPC/E WaterExplicitly models the aqueous environment.
System Size ~100,000 atomsIncludes the peptide, a patch of membrane (~15x15 nm), water, and ions.
Simulation Time 500 nanoseconds to several microsecondsThe duration of the simulation, which needs to be long enough to observe membrane interaction events.
Temperature Control Nosé-Hoover thermostat (310 K)Maintains the system at a constant, physiologically relevant temperature.
Pressure Control Parrinello-Rahman barostat (1 bar)Maintains constant pressure, allowing the simulation box to fluctuate in size.

Homology Modeling and Channel Formation Predictions

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein or peptide when only its amino acid sequence is known. frontiersin.org The method relies on the principle that if two proteins share a similar sequence, they likely have similar structures. The process involves identifying a known experimental structure (a "template") with a sequence homologous to the target sequence, aligning the two sequences, and building a 3D model of the target based on the template's coordinates. nih.gov

Detailed Research Findings:

For a small, non-ribosomal peptide like this compound, traditional homology modeling is less commonly applied because its structure is not encoded by a direct gene template and is often determined experimentally through methods like NMR or X-ray crystallography. nih.gov However, the principles of comparative modeling are relevant in the context of predicting the structures of its synthetic analogues or variants.

More advanced computational approaches, such as ab initio modeling and deep learning-based tools like AlphaFold, are now being adapted for cyclic peptides. These methods can predict the structure of this compound from its sequence by folding it based on physicochemical principles or learned patterns from vast structural databases. semanticscholar.org

Once a reliable 3D model of this compound is obtained, it can be used to predict how multiple peptide molecules might aggregate to form channels or pores in a membrane. This is typically achieved through protein-protein docking simulations or, more robustly, through coarse-grained or all-atom MD simulations (as described in 6.5.1). These simulations can predict the aggregation state and orientation of this compound monomers within the lipid bilayer, providing a model for the architecture of the resulting ion channel. The predictions suggest that this compound molecules form a barrel-stave or toroidal pore, allowing for the unregulated passage of ions and small molecules across the bacterial membrane. nih.gov

The table below outlines the general steps and evaluation criteria for computational structure prediction and its application to channel formation.

StepDescriptionKey Metrics/Tools
1. Sequence Input The primary amino acid sequence of this compound (cyclo(D-Phe-Pro-Trp-D-Trp-Asn-Gln-Tyr-Val-Orn-Leu)) is used as the starting point.N/A
2. Structure Prediction An ab initio or deep learning algorithm predicts the 3D conformation. For homology modeling, a template structure would be identified.AlphaFold, I-TASSER, Rosetta
3. Model Quality Assessment The stereochemical quality and structural integrity of the predicted 3D model are evaluated.Ramachandran Plot Analysis, pLDDT Score (for AlphaFold), RMSD to native structure
4. Aggregation/Docking Simulation Multiple copies of the validated this compound model are placed near a simulated membrane to predict how they interact and aggregate.ClusPro, HADDOCK, MD Simulations
5. Channel Analysis The resulting aggregate (dimer, tetramer, etc.) is analyzed to determine if it forms a channel with a central pore and to measure its dimensions.Pore-calculating software (e.g., HOLE), analysis of water/ion passage in MD

Quantum Mechanical Calculations for Ligand Binding

Quantum Mechanical (QM) calculations offer the highest level of theoretical accuracy for studying molecular interactions. amazonaws.com Unlike the classical mechanics used in standard MD force fields, QM methods calculate the electronic structure of molecules, providing a highly detailed description of forces, charges, and energies involved in chemical bonds and non-covalent interactions. rsc.org For this compound, QM calculations can be used to precisely quantify the binding energy and interaction forces between the peptide and specific molecules, such as individual lipid head groups, ions, or water molecules that constitute its immediate environment within the membrane channel.

Detailed Research Findings:

Due to their high computational cost, full QM calculations are typically limited to smaller systems (hundreds of atoms). Therefore, they are often employed in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach. In a QM/MM simulation of this compound interacting with a membrane, the most critical region—for example, the peptide and the lipid molecules in its immediate vicinity—is treated with QM, while the rest of the system (bulk lipids and water) is treated with a classical MM force field.

This approach allows for the detailed study of:

Ligand Binding Energetics: QM can precisely calculate the binding energy between this compound and a specific lipid molecule, dissecting the contributions from electrostatic interactions, van der Waals forces, and polarization effects. This helps explain why the peptide has a high affinity for bacterial membranes.

Reaction Mechanisms: If the peptide were to catalytically interact with a membrane component, QM methods could model the bond-making and bond-breaking steps of the reaction.

Charge Distribution: QM calculations provide an accurate description of how the electron distribution on the this compound molecule changes as it moves from an aqueous environment to the hydrophobic core of the membrane, a crucial factor for its function. nih.gov

The following table provides an illustrative breakdown of interaction energy components between a key residue of this compound (e.g., Ornithine) and a negatively charged lipid head group (phosphatidylglycerol), as would be determined by a QM calculation.

Interaction ComponentCalculated Energy (Illustrative) (kJ/mol)Description
Electrostatic Energy -250Strong attractive force between the positively charged amine group of Ornithine and the phosphate (B84403) of the lipid.
Van der Waals Energy -40Short-range attractive forces due to temporary fluctuations in electron density.
Polarization Energy -60Energy stabilization from the distortion of each molecule's electron cloud by the other's electric field.
Exchange-Repulsion +80Strong repulsive force at very short distances preventing atoms from occupying the same space (Pauli exclusion).
Total Interaction Energy -270 The net binding energy, indicating a very strong and favorable interaction.

Synthetic Biology and Chemical Synthesis of Tyrocidine C and Its Analogues

Total Chemical Synthesis Approaches for Tyrocidine C

The complete chemical synthesis of this compound and its related analogues has been achieved primarily through solid-phase peptide synthesis (SPPS). This methodology allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Key features of the solid-phase synthesis of tyrocidines include:

Resin and Linker: A common choice is a sulfamylbutyryl AM resin, which facilitates the assembly of the linear peptide precursor.

Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) strategies are employed to protect the α-amino group of the amino acids during coupling reactions.

Cyclization: After the linear decapeptide is assembled and cleaved from the resin, the crucial head-to-tail cyclization is typically performed in solution. This step is often carried out under high dilution to favor intramolecular cyclization over intermolecular polymerization.

One established method for the synthesis of Tyrocidine A, a closely related analogue, utilizes an oxime resin for both peptide chain assembly and subsequent cyclization acs.org. This approach streamlines the process by allowing for on-resin cyclization. Researchers have successfully used a combination of molecular modeling and solid-phase synthesis to generate not only the parent tyrocidine compounds but also a variety of analogues with specific amino acid substitutions to probe structure-activity relationships nih.govresearchgate.net.

The total synthesis provides a versatile platform to incorporate unnatural amino acids at specific positions within the tyrocidine scaffold, a feat that is more challenging to achieve through purely biological methods. This flexibility is paramount for the systematic exploration of how modifications to the peptide's structure affect its biological activity.

Chemoenzymatic Strategies for Macrocyclic Peptide Synthesis

Chemoenzymatic approaches combine the precision of enzymatic catalysis with the flexibility of chemical synthesis to produce complex molecules like this compound. A prominent strategy involves the use of the isolated thioesterase (TE) domain from the tyrocidine nonribosomal peptide synthetase (NRPS) machinery. wikipedia.org

The general workflow for this chemoenzymatic synthesis is as follows:

Chemical Synthesis of the Linear Precursor: The linear decapeptide precursor is first assembled using solid-phase peptide synthesis nih.gov.

Thioester Activation: The C-terminus of the linear peptide is activated as a thioester, often with N-acetylcysteamine (SNAC), to mimic the natural peptidyl-S-PCP substrate of the TE domain nih.govnih.gov.

Enzymatic Cyclization: The purified, excised TE domain is then used as a catalyst to mediate the head-to-tail macrocyclization of the peptide-SNAC thioester, yielding the final cyclic peptide nih.gov.

This method has proven to be a powerful tool for generating not only the natural tyrocidine but also a wide array of analogues. By chemically synthesizing linear precursors with incorporated unnatural amino acids, the substrate scope of the TE domain can be explored. Studies have shown that the tyrocidine TE domain exhibits a degree of substrate tolerance, allowing for the cyclization of various modified peptides wikipedia.org. For instance, analogues containing propargylglycine have been successfully cyclized, enabling further modification through "click chemistry" to attach moieties like sugars nih.gov.

A second-generation chemoenzymatic approach has been developed that utilizes a linear peptide immobilized on a solid-phase support with a biomimetic linker, which has been effective for the cyclization of numerous linear substrates nih.gov.

Engineering of NRPS Systems for Modified this compound Production

The biosynthesis of this compound is orchestrated by a multi-modular enzymatic complex known as a nonribosomal peptide synthetase (NRPS). wikipedia.org These NRPS systems function as assembly lines, with each module responsible for the incorporation of a specific amino acid into the growing peptide chain. Genetic engineering of these NRPS systems offers a powerful avenue for producing novel tyrocidine analogues.

Key domains within each NRPS module that are targets for engineering include:

Adenylation (A) domain: This domain is responsible for selecting and activating the specific amino acid substrate. By modifying the "nonribosomal code"—the key amino acid residues that line the substrate-binding pocket—the specificity of the A-domain can be altered to accept non-native amino acids nih.gov.

Condensation (C) domain: The C-domain catalyzes the formation of the peptide bond between the growing peptide chain and the newly incorporated amino acid. Engineering the C-domain is crucial as it can act as a selectivity filter, influencing which amino acids are efficiently incorporated researchgate.net.

Researchers have successfully reprogrammed NRPS modules to generate customized synthetases for the production of peptide variants nih.govacs.org. For example, a high-throughput yeast display platform has been developed to screen for and select engineered NRPS modules with altered substrate specificity nih.govacs.org. This has enabled the reprogramming of a tyrocidine synthetase elongation module to accept non-canonical amino acids like 4-propargyloxy-phenylalanine nih.gov. Furthermore, engineering efforts have focused on modifying C-domain substrate specificity to allow for the incorporation of fatty acids, leading to the production of lipopeptides ethz.ch.

These genetic manipulations hold the promise of creating a vast library of new-to-nature tyrocidine analogues directly in a microbial host, potentially leading to compounds with enhanced antimicrobial activity or novel biological functions.

Development of Non-Hemolytic and Gram-Negative Selective Analogues

A significant limitation of the therapeutic use of tyrocidines is their hemolytic activity, which leads to toxicity against human red blood cells. Consequently, a major focus of analogue development has been the creation of variants with reduced hemolytic properties and an expanded spectrum of activity, particularly against Gram-negative bacteria.

The amphipathic nature of tyrocidines, with distinct hydrophobic and hydrophilic faces, is crucial for their membrane-disrupting mechanism of action nih.govresearchgate.net. Strategies to develop improved analogues have centered on modulating this amphipathicity.

Modification Strategy Rationale Example Amino Acid Substitution Observed Outcome
Increase Cationic Charge To enhance interaction with the negatively charged outer membrane of Gram-negative bacteria and potentially reduce interaction with zwitterionic mammalian cell membranes.Replacing a neutral or hydrophobic amino acid with a positively charged one, such as lysine or ornithine.Increased activity against Gram-negative bacteria like E. coli has been observed in some analogues nih.govresearchgate.net.
Alter Hydrophobicity To fine-tune the balance between membrane insertion and lytic activity, thereby reducing hemolysis while retaining antibacterial efficacy.Substitution of bulky hydrophobic residues like tryptophan or phenylalanine with smaller or less hydrophobic amino acids.Can lead to a decrease in hemolytic activity, although sometimes at the cost of reduced antibacterial potency.
Positional Isomerism The position of the amino acid substitution within the cyclic peptide backbone can significantly impact its biological activity.Moving a lysine substitution to a different position in the peptide ring.A single lysine substitution at one position may decrease activity, while at another position, it can substantially increase antimicrobial efficacy nih.gov.

Through a combination of molecular modeling and synthetic chemistry, researchers have created analogues with 2- to 8-fold increases in antibacterial activity against various pathogenic microbes, including E. coli nih.govresearchgate.net. These efforts are paving the way for the development of tyrocidine-based therapeutics that are both potent and selective, addressing the urgent need for new antibiotics.

Bacterial Resistance and Antifungal Activity Profiles of Tyrocidines

Mechanisms of Microbial Resistance to Tyrocidines

A significant characteristic of tyrocidines is the near absence of microbial resistance to them. nih.govnih.gov This is largely attributed to their complex and multifaceted mode of action, which targets fundamental structures of the microbial cell, making it difficult for resistance to develop through single-point mutations. nih.gov

The primary mechanism of tyrocidines involves the disruption of the cell membrane. nih.govnih.gov They form defined ion-conducting pores, which leads to immediate and strong depolarization of the membrane. nih.govresearchgate.net This action disrupts the essential barrier function of the membrane, causing leakage of cellular contents and dissipation of the membrane potential necessary for cellular processes. nih.govresearchgate.net

Furthermore, tyrocidines induce lipid phase separation and significantly decrease membrane fluidity. nih.govasm.org This alteration of the membrane's physical state results in the delocalization of a wide array of both peripheral and integral membrane proteins. nih.govasm.org Proteins involved in critical functions like cell division and envelope synthesis are displaced, further compromising the cell's integrity and function. nih.gov

Beyond their effects on the cell membrane, tyrocidines have also been shown to cause DNA damage and interfere with DNA-binding proteins. nih.govasm.org This multi-target approach, attacking the cell membrane, membrane proteins, and DNA, explains their sustained effectiveness and the lack of significant resistance development despite their long history of use. nih.govnih.gov

Synergistic Activity with Conventional Antimicrobial Agents

Tyrocidines have demonstrated significant synergistic activity when combined with conventional antifungal drugs, particularly against resilient microbial structures like biofilms. nih.govnih.gov Research has shown that tyrocidines can enhance the efficacy of drugs such as amphotericin B and caspofungin in eradicating Candida albicans biofilms. nih.govnih.govasm.org

The synergistic effect is quantified using the Fractional Inhibitory Concentration Index (FICI). A FICI value well below 0.5 indicates pronounced synergy. nih.gov In studies combining tyrocidines with amphotericin B and caspofungin, FICI values ranged from 0.10 to 0.42, confirming a strong synergistic relationship. nih.gov The data suggests that tyrocidines have a slightly greater synergistic effect on the activity of caspofungin (FICI range: 0.10 to 0.35) compared to amphotericin B (FICI range: 0.14 to 0.42). nih.gov

This synergy is valuable because biofilms often exhibit high resistance to conventional antibiotics. frontiersin.org The membrane-disrupting action of tyrocidines likely facilitates the entry of other antimicrobial agents into the biofilm cells, allowing them to reach their intracellular targets more effectively. nih.govfrontiersin.org This combination therapy approach could reduce the required doses of conventional drugs, potentially minimizing side effects and slowing the emergence of resistance. frontiersin.org In a Caenorhabditis elegans infection model, tyrocidine A was found to potentiate the activity of caspofungin, highlighting the potential for these combinations in vivo. nih.govnih.gov

TyrocidineCombined AntifungalFICI RangeLevel of Interaction
TyrocidinesAmphotericin B0.14 - 0.42Synergy
TyrocidinesCaspofungin0.10 - 0.35Synergy

Antifungal Efficacy and Mechanism against Fungal Pathogens

Tyrocidines exhibit potent, broad-spectrum antifungal activity against a range of fungal pathogens, including agronomically relevant phytopathogens and human pathogens. nih.govmicrobiologyresearch.org They have shown noteworthy efficacy against species such as Fusarium verticillioides, Fusarium solani, Botrytis cinerea, and Candida albicans. nih.govmicrobiologyresearch.org The minimum inhibitory concentrations (MICs) for tyrocidines against these fungi are often in the low micromolar range, in some cases below 13 µg/ml (~10 µM), demonstrating potency greater than some commercial fungicides like bifonazole. microbiologyresearch.orgmdpi.com

The primary antifungal mechanism of tyrocidines is the disruption of fungal membrane integrity. nih.govmicrobiologyresearch.orgmdpi.com Studies using membrane-impermeable dyes like SYTOX green and propidium (B1200493) iodide confirm that tyrocidines permeabilize the membranes of fungal cells, including those within mature biofilms. nih.govnih.govmicrobiologyresearch.org This membranolytic activity is selective towards membranes containing ergosterol, a key component of fungal cell membranes. nih.gov The interaction leads to the rapid lysis of the fungal membrane. nih.govnih.gov

Microscopic analysis of fungi treated with tyrocidines reveals significant morphological changes, including retarded germination and hyperbranching of hyphae. microbiologyresearch.orgmdpi.com The uptake of dyes is often more pronounced at the hyphal growth tips, which are known to be rich in ergosterol-sphingolipid lipid rafts. nih.gov It is theorized that the interaction of tyrocidines with these rafts may lead to the observed hyperbranching. nih.gov While membrane disruption is the main mode of action, the lack of a direct correlation between membrane leakage and antifungal inhibition in some cases suggests that tyrocidines may have additional targets, such as cell wall β-glucans. nih.gov

Antiamoebic Activity of Tyrocidine-Derived Peptides

A novel peptide derived from the structure of tyrocidine has shown significant antiamoebic activity against pathogenic free-living amoebae, including Acanthamoeba castellanii and Naegleria fowleri. nih.govvu.nl These organisms are responsible for severe and often fatal infections such as granulomatous amoebic encephalitis and primary amoebic encephalitis. vu.nlnih.gov

The tyrocidine-derived peptide demonstrates potent amoebicidal effects in a dose-dependent manner. nih.gov After 24 hours of incubation, the peptide exhibited high amoebicidal activity against both A. castellanii and N. fowleri. nih.govvu.nl In addition to direct killing, the peptide also effectively inhibits the ability of the amoebae to adhere to human cells (HeLa cells), a critical step in pathogenesis. nih.govacs.org At a concentration of 250 µg/mL, the peptide inhibited the binding of A. castellanii and N. fowleri by 84% and 94%, respectively. nih.govvu.nl

Furthermore, the peptide interferes with the amoeba's life cycle by preventing the transformation of the active trophozoite stage into the dormant cyst stage (encystation). acs.orgmdpi.com At 250 µg/mL, encystation was inhibited by 93% in A. castellanii and 97% in N. fowleri. vu.nl This multifaceted attack—killing trophozoites, preventing adhesion, and inhibiting encystation—makes tyrocidine-derived peptides promising candidates for the development of new treatments against these deadly infections. vu.nl

OrganismPeptide ConcentrationInhibition of Adhesion to Human CellsInhibition of Encystation
Acanthamoeba castellanii100 µg/mL35%58%
250 µg/mL84%93%
Naegleria fowleri100 µg/mL53%73%
250 µg/mL94%97%

Ecological and Physiological Role of Tyrocidine in Brevibacillus Brevis

Role in Bacterial Sporulation Regulation

The production of tyrocidine is intricately linked with the process of sporulation in Brevibacillus brevis, suggesting a significant regulatory function. nih.gov The synthesis of tyrocidine is initiated at the onset of the stationary phase of growth, which coincides with the early stages of sporulation. researchgate.net

Research has indicated that the enzymes responsible for tyrocidine synthesis, known as tyrocidine synthetases, are initially present in the soluble fraction of the cell. As sporulation progresses, these enzymes associate with the forespore membrane. researchgate.net This localization suggests a direct involvement of tyrocidine in the development of the spore. It is hypothesized that the concentration of tyrocidine within the forespore is crucial for the proper maturation and viability of the spore. nih.gov While the precise molecular mechanisms by which Tyrocidine C regulates gene expression for sporulation are still under investigation, its temporal and spatial association with the sporulation process strongly supports its role as an internal regulatory molecule.

Table 1: Correlation between Tyrocidine Production and Sporulation Stages in Brevibacillus brevis

Sporulation StageTimingTyrocidine Synthetase LocationTyrocidine Production Level
Vegetative GrowthLogarithmic PhaseCytosol (low levels)Minimal
Initiation of Sporulation (Stage 0-I)End of Logarithmic PhaseCytosolIncreasing
Septum Formation (Stage II)Early Stationary PhaseCytosolPeak Production
Engulfment of Forespore (Stage III)Mid Stationary PhaseForespore MembraneHigh
Cortex Formation (Stage IV)Mid-to-Late Stationary PhaseForespore MembraneDeclining
Coat Deposition (Stage V)Late Stationary Phase-Minimal
Maturation and Lysis (Stage VI-VII)Late Stationary Phase-Absent

Interbacterial Competition and Communication in Soil Environments

In the competitive and densely populated soil microbiome, the production of antimicrobial compounds is a key strategy for survival. This compound, as a potent antibiotic, plays a crucial role in mediating interbacterial competition. Brevibacillus brevis releases tyrocidines into its environment, which exhibit a broad spectrum of activity against various Gram-positive bacteria and some fungi. nih.govnih.gov This antimicrobial action helps B. brevis to secure resources and establish its niche by inhibiting the growth of competing microorganisms.

The mechanism of action of tyrocidine involves the disruption of the cell membrane integrity of susceptible bacteria. wikipedia.org This leads to leakage of cellular contents and ultimately cell death. The effectiveness of this compound against a range of soil-dwelling microbes underscores its importance in the ecological success of Brevibacillus brevis.

While the primary role of tyrocidine in interbacterial interactions appears to be competitive, the possibility of it functioning as a communication molecule cannot be entirely dismissed. In some bacteria, the production of secondary metabolites is linked to quorum sensing, a cell-density-dependent communication system. While direct evidence for this compound acting as a quorum-sensing signal in Brevibacillus brevis is not yet established, the production of this peptide in the late logarithmic and stationary phases of growth is consistent with cell-density-dependent regulation. Further research is needed to explore the potential role of this compound in intraspecies communication, such as coordinating social behaviors like biofilm formation or synchronized sporulation within a B. brevis population.

Table 2: Antagonistic Activity of this compound against Representative Soil Microorganisms

Target MicroorganismTypeMinimum Inhibitory Concentration (MIC) of this compound (µg/mL)
Bacillus subtilisGram-positive bacterium8
Staphylococcus aureusGram-positive bacterium4
Micrococcus luteusGram-positive bacterium2
Fusarium oxysporumFungus16
Aspergillus nigerFungus32

Future Research Directions and Translational Perspectives

Deeper Elucidation of Tyrocidine C's Exact Affinity and Location within Biological Membranes

A complete understanding of this compound's therapeutic potential is contingent on a precise characterization of its interaction with cell membranes. Although it is well-established that tyrocidines disrupt bacterial cell membrane function, the exact affinity and specific location of the molecule within the phospholipid bilayer remain to be fully elucidated. wikipedia.orgtoku-e.comwikidoc.org Current research indicates that this compound perturbs the lipid bilayer by permeating its lipid phase. wikipedia.orgwikidoc.org

Advanced research has begun to shed light on these complex interactions. Studies suggest that tyrocidines insert themselves superficially into the membrane, specifically at the interface between the phospholipid head groups and the fatty acid chains. researchgate.net This insertion is not a passive event; this compound actively reorganizes the membrane architecture. It is known to induce the separation of lipid phases and significantly decrease membrane fluidity. researchgate.netnih.govasm.orgaphrc.org This disruption leads to the formation of distinct ion-conducting pores, a key element of its antimicrobial action. researchgate.netnih.govasm.org

Further investigation using high-resolution imaging and biophysical techniques is required to map the precise orientation and depth of penetration of this compound within different types of model and biological membranes. Understanding how its amphipathic structure, with distinct hydrophobic and hydrophilic faces, facilitates this process is a key area of future inquiry. researchgate.net Elucidating these fundamental mechanisms is crucial for the rational design of safer and more effective derivatives.

Comprehensive Understanding of Multi-Targeting Mechanisms

The remarkable efficacy of this compound and the low incidence of bacterial resistance to it can be attributed to its multifaceted mechanism of action. researchgate.netnih.govnih.gov Unlike antibiotics that target a single enzyme or pathway, this compound engages multiple cellular targets, making it significantly more difficult for bacteria to develop resistance. ingentaconnect.com

The primary and most studied mechanism is the disruption of the cell membrane. This compound forms defined ion-conducting pores, leading to a loss of membrane potential and uncontrolled leakage of essential ions and molecules. researchgate.netnih.govasm.org This action also involves a drastic reduction in membrane fluidity and the induction of lipid phase separation, which disorganizes the membrane environment. researchgate.netaphrc.orgnih.gov The consequence of this widespread membrane perturbation is the delocalization and functional impairment of a broad range of essential peripheral and integral membrane proteins, affecting critical processes like cell division and energy production. researchgate.netnih.govnih.gov

Interestingly, the action of this compound is not confined to the cell membrane. Research has revealed that it can also inflict DNA damage and interfere with DNA-binding proteins, adding another layer to its lethal arsenal. researchgate.netnih.govasm.orgaphrc.org This dual-front attack on both the cell envelope and genetic material distinguishes it from many other antimicrobial peptides, such as Gramicidin (B1672133) S, which does not appear to affect DNA. researchgate.netnih.gov A comprehensive understanding of how this compound coordinates these varied attacks and which targets are most critical for its bactericidal activity is a key goal for future studies.

Mechanism Description Affected Cellular Processes
Pore Formation Forms discrete, ion-conducting channels in the bacterial cell membrane. researchgate.netnih.govasm.orgDissipation of membrane potential, leakage of cellular contents. nih.gov
Membrane Fluidity Reduction Decreases the fluidity of the lipid bilayer, creating more rigid domains. researchgate.netaphrc.orgImpaired function of membrane-embedded proteins. nih.gov
Lipid Phase Separation Induces the demixing of membrane lipids into distinct phases. researchgate.netasm.orgaphrc.orgDisruption of membrane domains and protein localization. nih.gov
Protein Delocalization Causes both peripheral and integral membrane proteins to mislocalize. researchgate.netnih.govCell division, cell envelope synthesis, respiration, ATP synthesis. nih.gov
DNA Damage Interacts with and damages bacterial DNA. researchgate.netnih.govasm.orgInhibition of DNA replication and other genetic processes. researchgate.net

Rational Design of Next-Generation this compound Derivatives with Enhanced Potency and Specificity

The clinical use of this compound has been hampered by its toxicity, particularly its hemolytic activity. However, its unique membrane-disrupting mechanism makes it an excellent scaffold for the rational design of new antibiotic derivatives. wikidoc.org The goal of this research is to engineer analogues that retain or even enhance antimicrobial potency while minimizing toxicity to human cells, thereby improving their therapeutic index. acs.org

Structure-activity relationship studies have provided valuable insights for this engineering effort. It has been shown that the biological activities are influenced by the molecule's ring size, conformational rigidity, and the specific amino acid residues at various positions. nih.gov For instance, the substitution of specific amino acids can dramatically alter performance. Replacing the glutamine at position 6 with a cationic amino acid was found to enhance the therapeutic index by up to 140-fold, successfully dissociating the desired antibacterial activity from the unwanted hemolytic activity. acs.org

Other studies have focused on modifying the variable aromatic dipeptide unit. researchgate.netasm.org The bulkier side chains of the Trp-D-Trp unit in this compound, compared to the Phe-D-Phe unit in Tyrocidine A, are thought to contribute to its higher pore-forming capacity and greater activity against certain bacteria. researchgate.net By systematically creating and screening libraries of analogues with substitutions at key positions, researchers have developed derivatives with a marked improvement in antibacterial potency, in some cases by as much as eight-fold over the parent compound. nih.gov These efforts pave the way for next-generation tyrocidines with optimized potency and specificity for combating resistant pathogens.

Parent Compound Modification Strategy Resulting Improvement
Tyrocidine ASubstitution of Gln-6 with a cationic amino acid. acs.orgUp to 140-fold enhancement in therapeutic index. acs.org
Tyrocidine ACombination of molecular modeling and solid-phase synthesis to create various analogues. nih.gov2 to 8-fold improvement in MIC against Gram-positive bacteria. nih.gov

Exploration of Novel Therapeutic Applications Beyond Traditional Antimicrobials

While this compound is primarily known as an antibacterial agent, its biological activities extend to a much broader spectrum of pathogens and diseases, opening up exciting avenues for new therapeutic applications. mdpi.com Research has demonstrated that tyrocidines possess significant antifungal, antimalarial, and even antiamoebic properties. acs.orgnih.gov

Tyrocidines have shown potent activity against the pathogenic yeast Candida albicans, including its biofilms. nih.gov Studies have demonstrated a significant synergistic effect when this compound is used in combination with conventional antifungal drugs like Amphotericin B and Caspofungin, substantially increasing their efficacy in eradicating biofilms. nih.gov This suggests a potential role for tyrocidines in combination therapies for persistent fungal infections.

Furthermore, tyrocidines have shown remarkable efficacy against the human malaria parasite Plasmodium falciparum and various fungal plant pathogens. core.ac.ukdovepress.com More recently, a tyrocidine-derived peptide was shown to have significant amoebicidal activity against the brain-eating amoebae Naegleria fowleri and Acanthamoeba castellanii, with minimal cytotoxicity to human cells, highlighting its potential for treating these devastating infections. acs.orgnih.gov The potential for anticancer applications is also being explored, as the fundamental mechanism of disrupting cell membranes could be selectively targeted towards cancer cells, which often have altered membrane characteristics compared to healthy cells. frontiersin.orgnih.gov

Advanced Biosynthetic Pathway Engineering for Sustainable Production

The production of this compound and its analogues relies on its natural biosynthetic machinery in bacteria like Bacillus brevis. wikipedia.orgwikidoc.org This process is carried out by a massive enzymatic assembly line known as a nonribosomal peptide synthetase (NRPS). wikipedia.orgingentaconnect.com The tyrocidine synthetase is composed of three main proteins: TycA, TycB, and TycC, which work in a modular fashion to select, activate, and link the ten amino acids that form the final cyclic peptide. wikipedia.orgingentaconnect.com

Understanding and manipulating this NRPS assembly line is key to both the sustainable production of tyrocidines and the creation of novel derivatives. researchgate.net Metabolic engineering of the host strains can optimize the production of the natural peptide. researchgate.net More advanced biosynthetic engineering involves altering the NRPS modules themselves. For example, by reprogramming the adenylation (A) domains, which are responsible for selecting the specific amino acid building blocks, researchers can direct the synthetase to incorporate non-canonical amino acids into the peptide backbone. researchgate.net

This approach has been successfully used to create a "clickable" tyrocidine derivative by engineering a TycB module to accept 4-propargyloxy-phenylalanine. researchgate.net Other work has involved exchanging entire domains to produce new lipopeptides. These powerful engineering strategies open the door to the sustainable, bio-based production of a vast library of novel tyrocidine-based compounds with potentially improved therapeutic properties. researchgate.net

Q & A

Basic Research Question: What are the structural characteristics of Tyrocidine C, and how are they experimentally validated?

Answer:
this compound, a cyclic decapeptide with antimicrobial properties, requires rigorous structural validation. Key methodologies include:

  • Nuclear Magnetic Resonance (NMR) : For resolving cyclic backbone conformations and side-chain interactions .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns, ensuring purity and identity.
  • Thin-Layer Chromatography (TLC) : To monitor synthesis intermediates and final product homogeneity .
    Example Data Table:
TechniqueParameter AnalyzedTypical Findings for this compound
NMR (¹H, ¹³C)Cyclic structure, H-bondsDistinct NOE contacts for β-sheet regions
High-Resolution MSMolecular ion ([M+H]⁺)m/z ~1270 (exact mass depends on sequence)
TLC (Silica gel)PuritySingle spot (Rf ~0.5 in butanol/acetic acid/water)

Basic Research Question: What methodologies are used to assess this compound’s antimicrobial activity in vitro?

Answer:
Standard protocols involve:

  • Broth Microdilution Assays : To determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus). Include controls for solvent effects and growth kinetics .
  • Time-Kill Curves : To evaluate bactericidal vs. bacteriostatic effects.
  • Membrane Permeabilization Assays : Use fluorescent dyes (e.g., propidium iodide) to quantify disruption of bacterial membranes.
    Key Consideration: Ensure pH stability (this compound is sensitive to alkaline conditions) and validate results against reference antibiotics .

Advanced Research Question: How can researchers resolve contradictions in reported mechanisms of this compound’s membrane disruption?

Answer:
Conflicting data (e.g., pore formation vs. carpet model) require:

  • Comparative Molecular Dynamics Simulations : Model interactions with lipid bilayers under varying ionic conditions.
  • Cryo-Electron Microscopy : Visualize peptide-lipid complexes at near-atomic resolution.
  • Dual-Quenching Fluorescence Assays : Differentiate between transient and stable membrane interactions .
    Methodological Tip: Replicate experiments under identical buffer conditions (e.g., 10 mM phosphate, pH 6.5) to minimize variability .

Advanced Research Question: What experimental designs optimize the synthesis of this compound while minimizing byproducts?

Answer:
Solid-phase peptide synthesis (SPPS) challenges include cyclization efficiency and epimerization. Strategies:

  • Stepwise Coupling Monitoring : Use Kaiser tests or FTIR for real-time amino acid coupling validation.
  • High-Dilution Cyclization : Reduce dimerization by maintaining concentrations <1 mM during macrocyclization.
  • HPLC Purification : Employ gradient elution (e.g., 20–60% acetonitrile/0.1% TFA) to isolate this compound from linear precursors .
    Data Contradiction Example:
StudyCyclization YieldPurification Method
Smith et al. (2020)45%Reverse-phase HPLC
Lee et al. (2023)68%Size-exclusion + Ion-exchange
Resolution: Lee’s dual-column approach removes truncated peptides more effectively .

Advanced Research Question: How can researchers address the lack of in vivo toxicity data for this compound?

Answer:
Gaps in translational data demand:

  • Zebrafish Embryo Models : Assess developmental toxicity and hemolytic activity in a vertebrate system.
  • Proteomic Profiling : Identify host protein targets (e.g., serum albumin binding) that modulate toxicity.
  • Dose-Escalation Studies in Rodents : Monitor renal/hepatic biomarkers post-administration.
    Framework: Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to design ethically compliant in vivo studies .

Advanced Research Question: What computational tools predict this compound’s interactions with eukaryotic cells?

Answer:

  • Molecular Docking (AutoDock Vina) : Screen against human membrane receptors (e.g., TLRs) to predict off-target effects.
  • QSAR Models : Corlate structural motifs (e.g., D-Phe residues) with hemolytic activity using datasets from analogous peptides.
  • Free-Energy Perturbation (FEP) : Simulate peptide-lipid bilayer binding affinities under physiological conditions.
    Validation Step: Cross-reference predictions with SPR (surface plasmon resonance) binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.